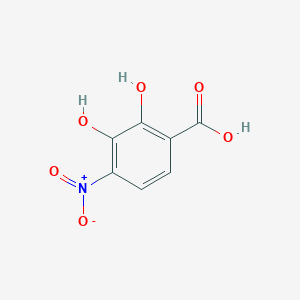

2,3-Dihydroxy-4-nitrobenzoic acid

Descripción general

Descripción

2,3-Dihydroxy-4-nitrobenzoic acid is a derivative of benzoic acid . It is a carboxylic acid derivative and participates in various biosynthetic processes . It is also a useful synthetic intermediate in the synthesis of certain compounds .

Synthesis Analysis

The synthesis of 2,3-Dihydroxy-4-nitrobenzoic acid involves nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid) to produce 3,5-dihydroxy-2-nitrobenzoic acid and 3,5-dihydroxy-4-nitrobenzoic acid . The reaction products are separated by selective crystallization from water and ethyl acetate .

Molecular Structure Analysis

The crystal structures of 2,3-Dihydroxy-4-nitrobenzoic acid were determined by X-ray single-crystal diffraction analysis and compared with DFT-calculated structures . An intramolecular hydrogen bond between the nitro group and o-hydroxyl group(s) occurs in all investigated structures .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Aplicaciones Científicas De Investigación

Sulfhydryl Group Determination

- Application : 2,3-Dihydroxy-4-nitrobenzoic acid has been used in the determination of sulfhydryl groups. This has applications in studying biological materials, such as the reaction with blood to provide insights into disulfide bond splitting by reduced heme (Ellman, 1959).

Crystal Structure Analysis

- Application : The acid plays a role in the crystal structure analysis of different compounds. For instance, its structure was studied through X-ray single-crystal diffraction analysis, shedding light on molecular packing and hydrogen bonding in the crystal structures (Čorić et al., 2009).

Anticonvulsant Activity

- Application : In studies exploring anticonvulsant activities, the acid has been utilized in synthesizing metal complexes with potential anticonvulsant properties. These studies involve thermogravimetric and differential scanning calorimetry analyses (D'angelo et al., 2008).

Solvent Interaction Studies

- Application : The acid has been used in studies investigating solvent interactions and dissociation constants in various solvent mixtures. This research is crucial for understanding solute-solvent interactions and molecular behavior in different environments (Niazi & Ali, 1990).

Luminescence Studies

- Application : It has been used in the study of luminescent lanthanide ion-based coordination polymers, contributing to the understanding of luminescence properties and quantum yields in various compounds (de Bettencourt-Dias & Viswanathan, 2006).

Chemical Synthesis and Stability Analysis

- Application : The acid is integral in the synthesis of various chemical compounds and the stability analysis of bioactive nitrocompounds, which is significant in pharmaceutical and chemical manufacturing processes (Freitas et al., 2014).

Safety and Hazards

The safety data sheet for nitrobenzoic acid suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

2,3-dihydroxy-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOPFNISLLNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxy-4-nitrobenzoic acid | |

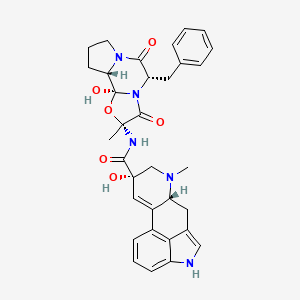

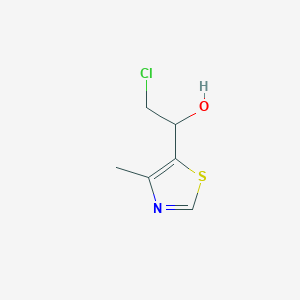

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3330530.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide](/img/structure/B3330539.png)